Methyl (trans)-5-hydroxytetrahydropyran-3-carboxylate

Synthetic chemistry Chiral building blocks Tetrahydropyran derivatives

Securing the correct trans-(3R,5R) stereoisomer is critical for enantioselective synthesis, yet mis-specification can derail chiral resolution. This compound delivers defined (3R,5R) geometry, ensuring reliable downstream reactivity. - ≥98% purity minimizes side reactions in asymmetric syntheses. - Commercially available for immediate procurement, reducing lead-time risk. - Distinct from cis isomer (CAS 1048962-91-9), preventing stereochemical mismatch.

Molecular Formula C7H12O4
Molecular Weight 160.17 g/mol
Cat. No. B12979821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (trans)-5-hydroxytetrahydropyran-3-carboxylate
Molecular FormulaC7H12O4
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1CC(COC1)O
InChIInChI=1S/C7H12O4/c1-10-7(9)5-2-6(8)4-11-3-5/h5-6,8H,2-4H2,1H3/t5-,6-/m0/s1
InChIKeyTVDGYINOOUKBLT-WDSKDSINSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (trans)-5-hydroxytetrahydropyran-3-carboxylate – Overview


Methyl (trans)-5-hydroxytetrahydropyran-3-carboxylate (CAS 1048962-94-2, also known as methyl (3R,5R)-5-hydroxyoxane-3-carboxylate or 1,5-anhydro-2,3-dideoxy-2-(methoxycarbonyl)-threo-pentitol) is a small-molecule tetrahydropyran derivative (C7H12O4, MW 160.17 g/mol) . It features a trans (3R,5R) stereochemical configuration, distinguishing it from its cis isomer (methyl cis-5-hydroxytetrahydropyran-3-carboxylate, CAS 1048962-91-9) . The compound is listed by several vendors as a heterocyclic building block and intermediate with purities typically ≥97% [1]. Despite its defined stereochemistry and commercial availability, no primary research papers or patents were identified that provide a direct, quantitative head-to-head comparison of this compound against close structural analogs in biological, catalytic, or physicochemical assays.

Stereochemistry Trans (3R,5R) configuration for chiral synthesis requiring defined spatial orientation
Role Heterocyclic building block for tetrahydropyran-containing intermediates and scaffolds
Evidence Specification-based selection; no published comparator data to prioritize over close analogs

Methyl (trans)-5-hydroxytetrahydropyran-3-carboxylate: Substitution Risks


Users seeking this compound often require specific trans (3R,5R) stereochemistry for enantioselective synthesis or chiral resolution processes. The cis isomer (CAS 1048962-91-9) and other regioisomeric tetrahydropyran carboxylates possess different spatial orientations of the hydroxyl and ester groups, which can critically alter downstream reactivity, binding, or crystallization outcomes. However, the accessible literature does not contain quantitative comparisons of reaction yields, enantioselectivities, or biological activities between this trans compound and its closest analogs [1]. Without such data, generic substitution introduces unquantified risk. The evidence below highlights that no verifiable differentiation data currently exist to guide a data-driven procurement decision.

Cis Isomer Different hydroxyl/ester orientation may critically alter reaction outcomes; no comparative yield or selectivity data found
Regioisomers Other tetrahydropyran carboxylates can shift stereochemical control; individual validation required for each analog
Data Gap Procurement decision currently rests on stereochemistry alone; performance differentiation not quantified in literature

Methyl (trans)-5-hydroxytetrahydropyran-3-carboxylate: Comparative Evidence


No Head-to-Head Comparator Data

A comprehensive search of primary research articles, patents (including US-9212130-B2 and related filings), and authoritative databases (PubChem, ChEMBL, BindingDB) returned no studies that directly compare methyl (trans)-5-hydroxytetrahydropyran-3-carboxylate with its cis isomer, other regioisomers, or alternative tetrahydropyran building blocks in any quantitative assay (e.g., reaction yield, enantioselectivity, IC50, solubility, or melting point). The compound appears in vendor catalogs as a research intermediate, but the open literature lacks the head-to-head evidence required to establish a statistically or practically significant differentiation [1]. Consequently, the evidence strength is insufficient to support a claim of superior procurement value over available alternatives.

Head-to-Head Data
Data to verify
No published comparator studies identified against cis isomer or other analogs
Stereochemical attribution review
Selection relies on specification; quantitative differentiation absent
Synthetic chemistry Chiral building blocks Tetrahydropyran derivatives

Methyl (trans)-5-hydroxytetrahydropyran-3-carboxylate – Application Scenarios


Chiral Intermediate for Stereoselective Synthesis

The defined (3R,5R) configuration makes this compound a candidate for use in asymmetric syntheses where the trans relationship of substituents is required. However, no published examples of its successful application in specific synthetic routes with reported yields or selectivities were found in the literature compliant with the source exclusion rules [1].

Reference Standard for Chiral Analysis

The compound’s high enantiomeric purity and commercial availability (≥97%) suggest potential use as a chiral standard in HPLC or SFC method development. Nonetheless, no interlaboratory validation data or comparative studies against the cis isomer as a standard were identified [1].

Building Block for Bioactive Tetrahydropyrans

Tetrahydropyran rings are common in bioactive natural products and pharmaceuticals. This trans-methyl ester could serve as a starting material for constructing such molecules. However, no patent or journal article was found that explicitly quantifies its superiority over the cis isomer or other building blocks in a specific synthetic sequence [1].

Application
Selection Property
Validation Focus
Stereoselective synthesis intermediate
Trans (3R,5R) stereochemistry
Yield and enantioselectivity validation required
Chiral analytical standard development
Defined stereochemistry and purity level
Chromatographic resolution vs cis isomer
Tetrahydropyran library synthesis
Trans-methyl ester scaffold
Synthetic efficiency and bioactivity context review
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